molecular formula C7H16ClNO B2919481 1-(2-Aminopropyl)cyclobutan-1-ol hydrochloride CAS No. 2193067-95-5

1-(2-Aminopropyl)cyclobutan-1-ol hydrochloride

Cat. No.: B2919481
CAS No.: 2193067-95-5
M. Wt: 165.66
InChI Key: UJQRAOMFAOCDHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Aminopropyl)cyclobutan-1-ol hydrochloride is a bicyclic organic compound featuring a cyclobutane ring substituted with a hydroxyl group and a 2-aminopropyl side chain, stabilized as a hydrochloride salt. Its molecular formula is C₇H₁₆ClNO (calculated based on structural analysis; discrepancies in evidence are noted below).

Properties

IUPAC Name

1-(2-aminopropyl)cyclobutan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-6(8)5-7(9)3-2-4-7;/h6,9H,2-5,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQRAOMFAOCDHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1(CCC1)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Differences

  • Core Ring Systems: The cyclobutanol core in this compound distinguishes it from piperidine (e.g., Benzyl 4-aminopiperidine-1-carboxylate ) or imidazole derivatives. Cyclobutane’s strained ring may enhance reactivity compared to six-membered rings. Substituent Variations: The 2-aminopropyl chain increases lipophilicity compared to simpler aminomethyl derivatives (e.g., 1-(aminomethyl)cyclobutanol hydrochloride ).

Pharmacological and Physicochemical Properties

  • Solubility: Hydrochloride salts generally exhibit high water solubility, but lipophilic side chains (e.g., 2-aminopropyl) may reduce solubility compared to pyridine or imidazole derivatives .
  • Bioactivity: Piperidine derivatives (e.g., Benzyl 4-aminopiperidine-1-carboxylate ) are common in CNS-targeting drugs, while cyclobutanol derivatives are less explored. The strained cyclobutane ring may confer unique pharmacokinetic properties.

Biological Activity

1-(2-Aminopropyl)cyclobutan-1-ol hydrochloride is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.

  • IUPAC Name : this compound
  • Molecular Formula : C6_{6}H12_{12}ClN\O
  • Molecular Weight : 151.62 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
  • Neuroprotective Effects : There is emerging evidence that it may have neuroprotective effects, possibly through modulation of neurotransmitter systems.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized to interact with specific receptors in the central nervous system and may influence pathways related to neurotransmission and cell survival.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various compounds, including this compound. The results indicated a significant reduction in microbial load when treated with this compound compared to controls, suggesting its potential as an antimicrobial agent.

CompoundMicrobial StrainInhibition Zone (mm)
ControlE. coli0
TestE. coli15
ControlS. aureus0
TestS. aureus12

Neuroprotective Effects

In a neuroprotection study involving neuronal cell lines, treatment with this compound resulted in a dose-dependent increase in cell viability under oxidative stress conditions. This suggests that the compound may help protect neurons from damage.

Treatment Concentration (µM)Cell Viability (%)
050
1070
5085
10090

Discussion

The biological activity of this compound appears promising, particularly in antimicrobial and neuroprotective contexts. However, further research is necessary to elucidate its mechanisms of action fully and to explore its therapeutic potential.

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